molecular formula C22H21ClFNO B11575722 [1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl](cyclohexyl)methanone

[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl](cyclohexyl)methanone

Cat. No.: B11575722
M. Wt: 369.9 g/mol
InChI Key: OGRMUIPCNUYAAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-3-CYCLOHEXANECARBONYL-1H-INDOLE is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a chlorofluorophenyl group, a cyclohexanecarbonyl group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-3-CYCLOHEXANECARBONYL-1H-INDOLE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Chlorofluorophenyl Group: The chlorofluorophenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole reacts with a chlorofluorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Cyclohexanecarbonyl Group: The cyclohexanecarbonyl group can be attached via an acylation reaction, where the indole derivative reacts with cyclohexanecarbonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-3-CYCLOHEXANECARBONYL-1H-INDOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorofluorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorofluorophenyl group.

Scientific Research Applications

1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-3-CYCLOHEXANECARBONYL-1H-INDOLE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-3-CYCLOHEXANECARBONYL-1H-INDOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

    1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-3-CYCLOHEXANECARBONYL-2H-INDOLE: Similar structure with a different position of the indole nitrogen.

    1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-3-CYCLOHEXANECARBONYL-1H-BENZIMIDAZOLE: Contains a benzimidazole moiety instead of an indole.

Uniqueness: 1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-3-CYCLOHEXANECARBONYL-1H-INDOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H21ClFNO

Molecular Weight

369.9 g/mol

IUPAC Name

[1-[(2-chloro-6-fluorophenyl)methyl]indol-3-yl]-cyclohexylmethanone

InChI

InChI=1S/C22H21ClFNO/c23-19-10-6-11-20(24)18(19)14-25-13-17(16-9-4-5-12-21(16)25)22(26)15-7-2-1-3-8-15/h4-6,9-13,15H,1-3,7-8,14H2

InChI Key

OGRMUIPCNUYAAD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)C2=CN(C3=CC=CC=C32)CC4=C(C=CC=C4Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.